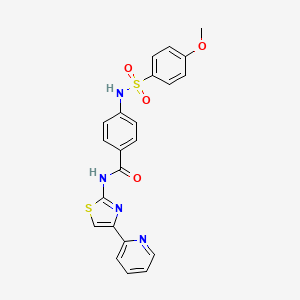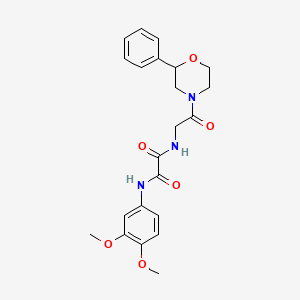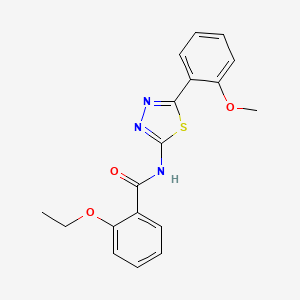
Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate, also known as MDCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MDCTB is a derivative of thiazolidinedione, which is a class of compounds known for their antidiabetic properties.
Applications De Recherche Scientifique
Crystal Engineering and Phase Transitions
Methyl 2-(carbazol-9-yl)benzoate, while not directly matching the queried compound, illustrates the use of similar compounds in crystal engineering. This substance exhibits unusual crystallization with eight molecules in the asymmetric unit, transitioning to a more efficient packing structure under high pressure (Johnstone et al., 2010).
Anticancer Activity
Compounds with the thiazolidinone moiety, similar to the target chemical, have shown promising results in antitumor screening, highlighting the potential of thiazolidinones containing benzothiazole moieties in anticancer applications. Specifically, novel 4-thiazolidinones have demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).
Catalytic Synthesis of Carbazoles
The catalyzed cyclization of 4-benzoxyl-1-(indol-2-yl)-2-alkynols into polysubstituted 2-oxygenated carbazole derivatives showcases the versatility of similar compounds in synthesizing complex structures efficiently. This process involves a mechanism that includes 1,3-migration and cyclization-elimination steps, emphasizing the utility of such compounds in organic synthesis (Qiu et al., 2014).
Imaging and Diagnostic Applications
Research into CK1 inhibitors labeled with carbon-11 for PET radiotracers demonstrates the potential use of related compounds in developing diagnostic tools for diseases like Alzheimer's. The synthesis of these inhibitors and their successful preparation for HPLC isolation and SPE highlight the compound's role in biomedical research (Gao et al., 2018).
Aldose Reductase Inhibition
Thiazolidine derivatives with oxothiazolidine benzoate and acetate groups have been synthesized and evaluated as inhibitors for aldose reductase, an enzyme involved in diabetic complications. The potent inhibitory activity of these compounds offers insights into their potential therapeutic applications (Saeed et al., 2014).
Propriétés
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-25-17(23)12-8-6-11(7-9-12)16(22)19-13-4-2-3-5-14(13)20-15(21)10-26-18(20)24/h6-9,13-14H,2-5,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKHKXOEEDHSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
![2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2681054.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)


![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)



![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)